Cas no 100496-04-6 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-)

1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- structure
100496-04-6 structure
Productnaam:1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
CAS-nummer:100496-04-6
MF:C28H44O4
MW:444.646569252014
CID:197741
PubChem ID:9547253

1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
    • (1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • 1,24,25-trihydroxyergocalciferol
    • 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-i
    • (1alpha,3beta,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3,24,25-tetrol
    • (1S,3R,5Z,7Z,22E)-9,10-secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol
    • 1,24,25-Trihydroxyvitamin D2
    • 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3,24,25-tetrol, (1alpha,3beta,5Z,7E,22E)-
    • (5Z,7E,22E)-(1S,3R,24R)-9,10-seco-5,7,10(19),22-ergostatetraene-1,3,24,25-tetrol
    • (24R)-1alpha,24,25-trihydroxyvitamin D2
    • (24R)-1alpha,24,25-trihydroxyergocalciferol
    • 1-a,24R,25-Trihydroxyvitamin D2
    • 100496-04-6
    • 1-alpha,24R,25-Trihydroxyvitamin D2
    • (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • LMST03010051
    • CHEBI:166748
    • SCHEMBL4141647
    • (24R)-1alpha,24,25-trihydroxyvitamin D2 / (24R)-1alpha,24,25-trihydroxyergocalciferol
    • Inchi: InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10+/t18-,22-,23-,24+,25+,27-,28-/m1/s1
    • InChI-sleutel: KRGCLKZOZQUAFK-BOPHXCOHSA-N
    • LACHT: O[C@H]1C[C@H](O)C(=C)/C(=C/C=C2\CCC[C@@]3([C@@H]([C@@H](/C=C/[C@@](C(O)(C)C)(C)O)C)CC[C@@H]\23)C)/C1

Berekende eigenschappen

  • Exacte massa: 444.32396g/mol
  • Monoisotopische massa: 444.32396g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 5
  • Complexiteit: 806
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 80.9Ų
  • Moleculair gewicht: 444.6g/mol

Experimentele eigenschappen

  • Dichtheid: 1.11
  • Kookpunt: 615.7°Cat760mmHg
  • Vlampunt: 260.1°C
  • Brekindex: 1.567
  • PSA: 80.92000
  • LogboekP: 4.84160

1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Gerelateerde literatuur

100496-04-6 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4,5-dihydroxy-1,4,5-trimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-) Gerelateerde producten

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